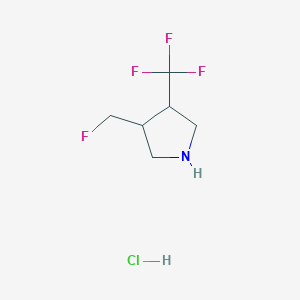
3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride: is a fluorinated pyrrolidine derivative. This compound is of interest due to its unique structural features, which include both fluoromethyl and trifluoromethyl groups. These groups impart distinct chemical and physical properties, making the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride typically involves multi-step organic reactions. One common approach is the fluorination of suitable pyrrolidine precursors using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the pure hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme mechanisms and protein-ligand interactions due to its fluorinated groups.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of trans-3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups enhance binding affinity and selectivity, often through hydrogen bonding and hydrophobic interactions. The compound can modulate the activity of its targets, leading to desired biological or chemical effects.
Comparison with Similar Compounds
- 3-(trifluoromethyl)pyrrolidine
- 4-(fluoromethyl)pyrrolidine
- 3,3,3-trifluoro-N,N-bis(trifluoromethyl)propenylamine
Uniqueness: trans-3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride stands out due to the presence of both fluoromethyl and trifluoromethyl groups on the pyrrolidine ring. This dual fluorination enhances its chemical stability, lipophilicity, and ability to participate in unique chemical reactions compared to its analogs.
Properties
Molecular Formula |
C6H10ClF4N |
|---|---|
Molecular Weight |
207.60 g/mol |
IUPAC Name |
3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H9F4N.ClH/c7-1-4-2-11-3-5(4)6(8,9)10;/h4-5,11H,1-3H2;1H |
InChI Key |
IWAMVOWJTWYEID-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)CF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















